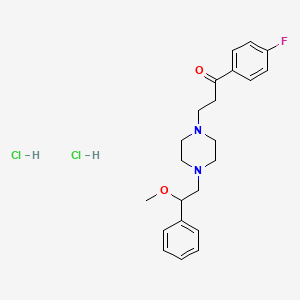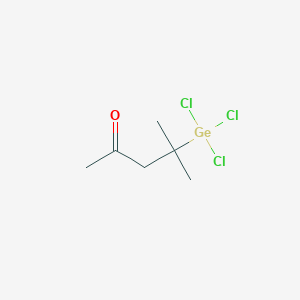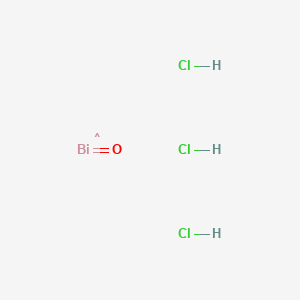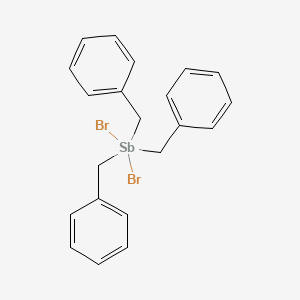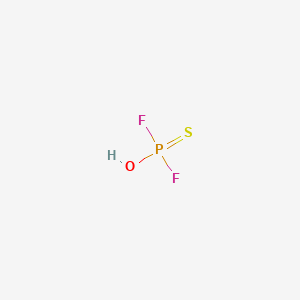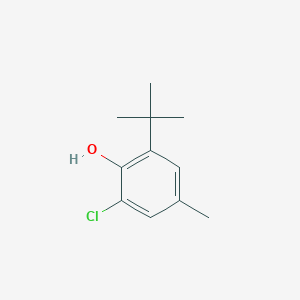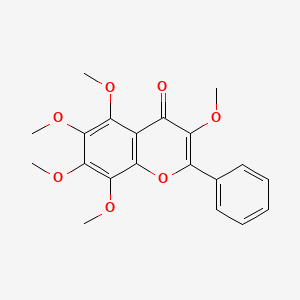
Carbonyl diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonyl diiodide, also known as diiodomethanone, is an organoiodine compound with the chemical formula CI₂O. It is a colorless to pale yellow crystalline solid that is highly reactive and used in various chemical reactions. The compound is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Carbonyl diiodide can be synthesized through the reaction of carbon monoxide with iodine in the presence of a catalyst. One common method involves the use of a palladium catalyst to facilitate the reaction between carbon monoxide and iodine at elevated temperatures and pressures. The reaction can be represented as follows:
CO+I2→CI2O
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to its high reactivity and the challenges associated with handling and storage. advancements in chemical engineering and safety protocols have made it possible to produce and utilize this compound on a larger scale for specific applications.
化学反応の分析
Types of Reactions: Carbonyl diiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and iodine.
Reduction: It can be reduced to form carbon monoxide and hydrogen iodide.
Substitution: It can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound.
Substitution Reagents: Nucleophiles such as amines or alcohols can react with this compound to form substituted products.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and iodine (I₂).
Reduction: Carbon monoxide (CO) and hydrogen iodide (HI).
Substitution: Various substituted carbonyl compounds depending on the nucleophile used.
科学的研究の応用
Carbonyl diiodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of iodine atoms into organic molecules. It is also used in the synthesis of complex organic compounds.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active molecules.
Medicine: this compound derivatives are being explored for their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which carbonyl diiodide exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile, accepting electrons from nucleophiles, leading to the formation of new chemical bonds. Its reactivity is primarily due to the presence of the highly electronegative iodine atoms, which make the carbon atom in the carbonyl group highly electrophilic.
類似化合物との比較
Carbonyl Dichloride (Phosgene): Similar in structure but contains chlorine atoms instead of iodine.
Carbonyl Dibromide: Contains bromine atoms instead of iodine.
Carbonyl Difluoride: Contains fluorine atoms instead of iodine.
Comparison: Carbonyl diiodide is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorine, bromine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine compared to other halogens result in different reaction mechanisms and products.
特性
CAS番号 |
13353-01-0 |
|---|---|
分子式 |
CI2O |
分子量 |
281.819 g/mol |
IUPAC名 |
carbonyl diiodide |
InChI |
InChI=1S/CI2O/c2-1(3)4 |
InChIキー |
RVIQSSNDHKQZHH-UHFFFAOYSA-N |
正規SMILES |
C(=O)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)

![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
